molecular formula C24H21N5O3S B1192250 Aurora A inhibitor-9

Aurora A inhibitor-9

Cat. No. B1192250
M. Wt: 459.524
InChI Key: ZJQWORQRPDYKRS-KGQWDEOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurora A inhibitor-9 is a novel small 4 integrin antagonist, preventing the development of experimental colitis in mice.

Scientific Research Applications

Antitumoral Therapy

Aurora A inhibitors, including Aurora A inhibitor-9, have shown promise in antitumoral strategies. Preclinical studies support their use in various cancers, impacting processes like mitotic entry and spindle maturation. Their efficacy may improve in combination with other drugs, although proper biomarkers for patient selection are needed (Malumbres & Pérez de Castro, 2014).

Drug Development and Potency

Development of potent inhibitors like compound 9d, a derivative of Aurora A inhibitor-9, showcases low nanomolar potency against anticancer kinase targets, indicating significant potential in cancer treatment due to its high antiproliferative activity and favorable properties (Fancelli et al., 2006).

Mechanisms in Tumor Cells

Studies reveal that Aurora A inhibition can induce tumor cell senescence, both in vitro and in vivo, through changes like increased β-galactosidase staining, nuclear enlargement, and upregulation of p53 and p21 (Huck et al., 2010).

Selective Inhibition

Research on virtual screening led to the discovery of a selective Aurora A inhibitor, indicating the potential for targeted cancer therapies by disrupting binding to activator proteins and inducing cell division defects (Kilchmann et al., 2016).

Role in Early Embryonic Development and Tumor Suppression

Aurora A plays a vital role in mitosis and embryonic development. Its dysregulation is linked to tumorigenesis, indicating that balanced levels are essential for genomic stability. Inhibitors like VX-680, an Aurora kinase inhibitor, show effects on embryonic cells, highlighting its importance in cancer treatment (Lu et al., 2008).

Clinical Trials and Drug Combinations

Aurora A inhibitors are in clinical trials for various cancers. Combining these inhibitors with other therapies, like taxanes, EGFR inhibitors, and HDAC inhibitors, is being explored based on their mechanism of action in mitotic processes and potential non-mitotic roles (Niu, Manfredi & Ecsedy, 2015).

properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.524

IUPAC Name

6-((4-((Z)-((Z)-2-((4-Ethylphenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)pyridin-2-yl)amino)nicotinic acid

InChI

InChI=1S/C24H21N5O3S/c1-3-15-4-7-18(8-5-15)27-24-29(2)22(30)19(33-24)12-16-10-11-25-21(13-16)28-20-9-6-17(14-26-20)23(31)32/h4-14H,3H2,1-2H3,(H,31,32)(H,25,26,28)/b19-12-,27-24-

InChI Key

ZJQWORQRPDYKRS-KGQWDEOMSA-N

SMILES

O=C(O)C1=CN=C(NC2=NC=CC(/C=C(S/C(N3C)=N\C4=CC=C(CC)C=C4)/C3=O)=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aurora A inhibitor-9;  Aurora A inhibitor 9;  Aurora-A-inhibitor-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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